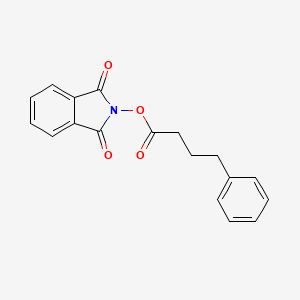

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate

Description

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-16(12-6-9-13-7-2-1-3-8-13)23-19-17(21)14-10-4-5-11-15(14)18(19)22/h1-5,7-8,10-11H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQPRQDZMXZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of 1,3-Dioxoisoindolin-2-yl 4-Phenylbutanoate

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process involves breaking bonds and applying "transforms," which are the reverse of known chemical reactions, to identify potential starting materials. wikipedia.orgub.edu

For this compound, the analysis begins by identifying the most synthetically accessible disconnections. The most logical bond to disconnect is the ester linkage (a C-O bond), as ester formation is a well-established and reliable transformation. This disconnection, via an ester transform, yields two primary synthons: a 4-phenylbutanoyl cation and an N-hydroxyphthalimide anion.

The corresponding synthetic equivalents—real chemical reagents that can be used in the forward synthesis—for these synthons are 4-phenylbutanoic acid (or a more reactive derivative like its acyl chloride) and N-hydroxyphthalimide.

A further retrosynthetic step can be applied to N-hydroxyphthalimide. Disconnecting the C-N bonds of the imide ring leads back to phthalic anhydride (B1165640) and hydroxylamine (B1172632), both of which are common starting materials. This multi-step retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis of the target molecule from simple, readily available precursors.

Development and Optimization of Synthetic Pathways for the Compound

Based on the retrosynthetic analysis, the forward synthesis involves two main stages: the preparation of the N-hydroxyphthalimide moiety and its subsequent esterification with 4-phenylbutanoic acid.

The formation of the ester bond between N-hydroxyphthalimide and a carboxylic acid is a critical step. N-hydroxyphthalimide (NHPI) esters are recognized as valuable radical precursors due to their stability and reactivity. nih.gov The direct condensation of a carboxylic acid and an alcohol (in this case, the N-OH group of NHPI) often requires activation. rug.nl

One common and effective method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the removal of water and promotes ester formation under mild conditions. researchgate.net Other activating agents can also be employed to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, which then readily reacts with N-hydroxyphthalimide.

More recently, transesterification reactions have been explored. For instance, a lithium tert-butoxide (LiOtBu)-mediated method has been shown to be efficient for the transesterification of NHPI esters with oximes, highlighting the versatile reactivity of the NHPI ester linkage. nih.gov

Table 1: Selected Methods for Ester Linkage Formation with N-Hydroxyphthalimide This table is interactive. Click on headers to sort.

| Method | Activating/Coupling Agent | Typical Conditions | Reference |

|---|---|---|---|

| Direct Condensation | Dicyclohexylcarbodiimide (DCC) | Organic solvent (e.g., DCM, THF), room temperature | researchgate.net |

| Acyl Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | Formation of acyl chloride first, then reaction with NHPI, often with a base (e.g., pyridine) | General Method |

| Transesterification | Lithium tert-butoxide (LiOtBu) | Acetonitrile (B52724) (CH₃CN), mild conditions | nih.gov |

The N-hydroxyphthalimide precursor is central to the synthesis. Its preparation is well-documented, with the most common route starting from phthalic anhydride.

The most direct and widely used synthesis of N-hydroxyphthalimide involves the condensation reaction between phthalic anhydride and a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. researchgate.netwikipedia.orggoogle.com The reaction is typically performed by heating the reactants, often in the presence of a base to neutralize the acid released and drive the reaction to completion. researchgate.netwikipedia.org Various bases, including sodium carbonate wikipedia.org, triethylamine (B128534) google.com, and sodium acetate (B1210297) wikipedia.org, have been successfully employed. The choice of solvent and base can influence the reaction time and yield, with reported yields often being high (76-95%). wikipedia.orggoogle.comgoogle.com

Table 2: Synthesis of N-Hydroxyphthalimide from Phthalic Anhydride This table is interactive. Click on headers to sort.

| Hydroxylamine Source | Base/Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxylamine HCl | Sodium Carbonate / Heating | Not specified | 76 | wikipedia.org |

| Hydroxylamine HCl | Pyridine / Microwave | Not specified | 81 | wikipedia.org |

| Hydroxylamine HCl | Triethylamine / Isopropanol | 70-95 | 94.6 | google.com |

| Hydroxylamine HCl | Hydrated Organic Solvent (C₄H₈O₂) | 100-105 | 95 | google.com |

While the phthalic anhydride route is standard for N-hydroxyphthalimide, the broader synthesis of N-substituted phthalimides has seen significant innovation through metal-catalyzed and metal-free methods. These advanced strategies offer alternative pathways to the core phthalimide (B116566) structure. rsc.org

Transition-metal catalysis, using elements like palladium, copper, and rhodium, has enabled novel cyclization reactions. nih.gov For example, copper-catalyzed reactions can assemble phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.org Palladium-catalyzed [4+1] cycloaddition reactions have also been developed to produce N-substituted phthalimides. rsc.org These methods often require pre-functionalized starting materials but provide access to a wide range of derivatives. nih.gov

In parallel, metal-free approaches are gaining prominence. An efficient metal-free protocol involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using TMSCN as a cyanide source, which yields diverse phthalimide derivatives. acs.org Other metal-free multicomponent reactions can form N-substituted phthalimides from arynes, isocyanides, and carbon dioxide. organic-chemistry.org

Introduction of the Phthalimide Moiety

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound at multiple stages.

For the esterification step , sustainable approaches focus on replacing hazardous reagents and solvents. Enzyme-catalyzed esterification, using lipases, offers high selectivity under mild conditions and reduces waste. numberanalytics.com The use of solid acid catalysts can replace corrosive liquid acids like sulfuric acid, simplifying purification and minimizing acidic waste. rug.nlmdpi.com Furthermore, developing reactions that can be performed in water or without a solvent at all significantly improves the environmental profile of the synthesis. acs.orgacs.org

For the phthalimide synthesis , green innovations include using alternative reaction media. A clean synthesis of phthalimide derivatives has been demonstrated using high-temperature, high-pressure water/ethanol mixtures, which act as both solvent and dehydrating agent. rsc.orgresearchgate.net Synthesizing phthalimides in supercritical carbon dioxide is another facile and green procedure. researchgate.net The development of catalyst-free methods, such as the reaction of phthalic anhydride with hydroxylamine phosphate (B84403) upon heating without a base, also aligns with green chemistry goals by simplifying the process and reducing salt waste. wikipedia.org

Table 3: Application of Green Chemistry Principles in the Synthesis This table is interactive. Click on headers to sort.

| Synthetic Step | Green Approach | Benefit | Reference |

|---|---|---|---|

| Esterification | Enzyme Catalysis (e.g., Lipases) | High selectivity, mild conditions, reduced waste | numberanalytics.com |

| Esterification | Heterogeneous Acid Catalysts | Catalyst is reusable, easier product purification | mdpi.comacs.org |

| Esterification | Aqueous Reaction Media | Reduces use of volatile organic compounds (VOCs) | acs.org |

| Phthalimide Synthesis | High-Temp. H₂O/EtOH Mixtures | Clean method, avoids hazardous solvents | rsc.orgresearchgate.net |

| Phthalimide Synthesis | Supercritical CO₂ | Environmentally benign solvent | researchgate.net |

Chemical Reactivity and Derivatization Studies

The reactivity of this compound is largely governed by the N-O bond of the N-acyloxyphthalimide group and the ester functionality. These features make the compound a valuable precursor in a variety of chemical transformations.

Hydrolytic Stability and Mechanism of the Ester Bond

The hydrolytic stability of the ester bond in N-acyloxyphthalimides is influenced by pH. While specific kinetic studies on this compound are not extensively documented, the hydrolysis mechanisms can be inferred from related structures such as N-substituted phthalimides and acyloxymethylsulfonamides. researchgate.netrsc.org Generally, ester hydrolysis can proceed through acid-catalyzed, base-catalyzed, and pH-independent pathways. rsc.org

In acidic conditions, the mechanism likely involves the protonation of the substrate, followed by the formation of a reactive iminium ion intermediate. rsc.org Studies on the acid-catalyzed hydrolysis of N-(4-substituted arylthio)phthalimides indicate that the reaction mechanism is dependent on the acid concentration. researchgate.net For base-catalyzed hydrolysis, the reaction is expected to follow a standard bimolecular acyl substitution (BAc2) mechanism, where a hydroxide (B78521) ion acts as the nucleophile attacking the ester carbonyl carbon. rsc.org The stability of related 1,3-dioxolane (B20135) structures has also been investigated under hydrolytic conditions. nih.gov

Transesterification Reactions and Their Applications

N-hydroxyphthalimide (NHPI) esters, such as this compound, can undergo transesterification reactions, serving as effective acyl donors. researchgate.net A highly efficient method for the transesterification of NHPI esters with oximes has been developed using lithium tert-butoxide (LiOtBu) under mild, transition-metal-free conditions. nih.govrsc.org This reaction demonstrates high chemoselectivity and provides excellent yields of various oxime esters. nih.gov

Mechanistic studies and Density Functional Theory (DFT) calculations revealed that the reaction proceeds through a lithium-assisted chelation pathway. nih.govrsc.org The LiOtBu plays a crucial role by generating a nucleophilic oximate intermediate. This intermediate then reacts with the NHPI ester, where the Lewis acidic Li⁺ ion stabilizes the transition state, facilitating the acyl transfer. nih.govrsc.org This methodology offers a practical and efficient strategy for synthesizing a diverse range of oxime ester derivatives. nih.gov

Table 1: Lithium tert-Butoxide-Mediated Transesterification of NHPI Esters This table is representative of the process described in the literature; specific data for this compound was not provided in the search results.

| NHPI Ester Substrate | Oxime Substrate | Product Yield | Reference |

|---|

Photochemical Reactions and Radical Intermediates

N-acyloxyphthalimides are well-established precursors for generating radicals under photochemical conditions, particularly through visible-light photoredox catalysis. digitellinc.comresearchgate.net These compounds, referred to as redox-active esters, can undergo reductive fragmentation to produce carbon-centered or nitrogen-centered radicals, which can then participate in a wide array of synthetic transformations. researchgate.netdigitellinc.com

Two primary fragmentation pathways are recognized for N-acyloxyphthalimides upon single-electron reduction:

Decarboxylative Fragmentation : This is the most common pathway for derivatives of alkyl carboxylic acids. The N-O bond cleaves, leading to the extrusion of carbon dioxide (CO₂) and the formation of an alkyl radical (R•) along with a phthalimide anion. escholarship.orguni-regensburg.de This method is widely used for C-C bond formation. escholarship.orgnih.gov

N-Centered Radical Formation : In some cases, fragmentation can generate an N-centered phthalimidyl radical (PhthN•). nih.gov This pathway is particularly relevant in C-H amination reactions of arenes and heteroarenes, where the phthalimidyl radical adds to the aromatic ring. nih.govacs.org

Pulse radiolysis studies have been employed to investigate the short-lived radical intermediates and determine the kinetics of these radical reactions. digitellinc.com The choice of photocatalyst, such as iridium or ruthenium complexes, and reaction conditions allows for control over the radical generation process. digitellinc.comescholarship.org

Table 2: Photochemical Generation of Radicals from N-Acyloxyphthalimides

| Photocatalyst System | Radical Intermediate Generated | Subsequent Transformation | Reference |

|---|---|---|---|

| Ir(ppy)₃ | N-centered phthalimidyl radical | C-H Amination of Arenes | nih.gov |

| Ru(bpy)₃(PF₆)₂ / Hantzsch Ester | Tertiary alkyl radical (via decarboxylation) | Coupling with Alkenes | escholarship.orgnih.gov |

Functionalization and Derivatization Pathways for Analogues

The structural scaffold of this compound allows for various functionalization and derivatization strategies to create a library of analogues. These methods often target the isoindoline-1,3-dione core or involve the synthesis of new derivatives from different carboxylic acid precursors.

Synthesis of N-Acyloxyphthalimide Analogues : A straightforward pathway to analogues is the coupling of various carboxylic acids with N-hydroxyphthalimide (NHPI). escholarship.org Carbodiimide-mediated coupling is a reliable method, while for more sterically hindered acids, the reaction of an acid chloride with the potassium salt of NHPI can be used. escholarship.orgnih.gov This allows for significant variation in the R-group of the N-acyloxyphthalimide ester.

C-H Functionalization : The heterocyclic core can be functionalized directly. For instance, methods for the late-stage alkylation of heterocycles using N-(acyloxy)phthalimides as alkyl radical precursors have been developed under photocatalytic or electrochemical conditions. researchgate.net Additionally, direct C(sp³)–H functionalization of related N-acyl tetrahydroisoquinolines has been achieved through oxidation with reagents like DDQ, which generates a reactive iminium ion that can be trapped by nucleophiles. frontiersin.org

Photochemical Derivatization : The isoquinoline-1,3-dione scaffold itself can be functionalized photochemically. Studies on 4-diazoisoquinoline-1,3(2H,4H)-diones show that they undergo O-H, S-H, and C-H insertion reactions under blue LED irradiation, allowing for the introduction of new functional groups. nih.gov

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions provide another route to analogues. For example, highly functionalized indole (B1671886) derivatives have been synthesized via Sonogashira coupling of terminal alkynes, demonstrating a powerful method for building complex molecular architectures. mdpi.com While not a direct derivatization of the title compound, this illustrates a key strategy for creating structurally diverse related molecules.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. For 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate, distinct signals are expected for the protons on the phthalimide (B116566) group, the phenyl ring, and the butanoate chain. The aromatic protons of the phthalimide and phenyl groups would typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the butanoate chain would be found in the upfield region (δ 2.0-3.0 ppm). organicchemistrydata.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. phytobank.ca Characteristic signals for the carbonyl carbons of the ester and imide groups are expected at the most downfield chemical shifts (typically δ 165-175 ppm). chemicalbook.com The aromatic carbons would resonate in the δ 120-140 ppm range, and the aliphatic carbons of the butanoate chain would appear at the most upfield shifts. rsc.org

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups and structural motifs present in the molecule.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide Aromatic (4H) | 7.70 - 7.90 | 123.0 - 135.0 |

| Phenyl Aromatic (5H) | 7.20 - 7.40 | 126.0 - 141.0 |

| -CH₂- (alpha to phenyl) | 2.60 - 2.80 | ~35.0 |

| -CH₂- (beta to phenyl) | 2.00 - 2.20 | ~27.0 |

| -CH₂- (alpha to ester) | 2.40 - 2.60 | ~33.0 |

| Imide C=O | - | ~168.0 |

| Ester C=O | - | ~171.0 |

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. bas.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons in the 4-phenylbutanoate chain, helping to establish its linear structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This powerful technique allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. youtube.com For instance, the proton signals of each methylene group in the butanoate chain would show a cross-peak to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). youtube.com HMBC is crucial for connecting different structural fragments. For example, it would show a correlation from the methylene protons adjacent to the ester carbonyl to the carbonyl carbon itself, confirming the ester linkage. It would also connect the protons on the phenyl ring to their respective carbons and adjacent carbons. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₈H₁₅NO₄), the calculated exact mass is 309.0998 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's chemical formula. In related compounds, HRMS has been used to confirm calculated masses with high accuracy. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org A sample is first injected into an LC system, where individual components are separated based on their physicochemical properties as they pass through a column. nih.gov As each component elutes from the column, it is introduced into the mass spectrometer, which acts as a detector.

This method is highly effective for assessing the purity of a compound like this compound. The chromatogram will show a major peak corresponding to the target compound at a specific retention time, while any impurities will appear as separate, smaller peaks. mdpi.com The mass spectrometer can then provide the molecular weight of the main peak, confirming its identity, as well as the molecular weights of any impurities, aiding in their identification. copernicus.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to probe the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) groups. The two imide carbonyls of the phthalimide group would likely appear as two distinct bands around 1775 cm⁻¹ and 1715 cm⁻¹. The ester carbonyl stretch would be expected around 1740-1760 cm⁻¹. Other characteristic peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching (around 1100-1300 cm⁻¹). rsc.org

Table 2: Predicted IR Absorption Frequencies for this compound This table is generated based on typical IR frequencies for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Imide C=O | Symmetric/Asymmetric Stretch | ~1775 and ~1715 |

| Ester C=O | Stretch | 1740 - 1760 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method analyzes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. It is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The phthalimide and phenyl moieties in this compound are expected to give rise to strong absorptions in the UV region (typically 200-400 nm) due to π → π* transitions within the aromatic systems. While not providing detailed structural information like NMR, the UV-Vis spectrum serves as a useful fingerprint for the compound. nist.gov

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and fine chemicals, enabling the separation of the main component from any impurities, degradation products, or starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the amount of "this compound" in a sample. A typical method development and validation process would adhere to the principles outlined in ICH guidelines to ensure the method is suitable for its intended purpose. europa.eu

Method Development: The development of a robust HPLC method would involve the systematic investigation of several parameters to achieve optimal separation. A reversed-phase approach is commonly employed for compounds of similar polarity.

Column Selection: A C18 column is a frequent choice for initial screening due to its versatility. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is often effective. ijprajournal.com The gradient would be optimized to ensure good resolution between the main peak and any potential impurities.

Detection: The phthalimide and phenyl groups in the molecule provide chromophores that allow for UV detection. A suitable wavelength, likely around 210-280 nm, would be selected to maximize sensitivity. nih.govijprajournal.com

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and ambient column temperature are common starting points, which can be adjusted to improve peak shape and run time. nih.govijprajournal.com

Method Validation: Once developed, the method would be validated according to ICH Q2(R1) guidelines. This process ensures the method is reliable and reproducible. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the main compound. ijprajournal.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijprajournal.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijprajournal.com

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis or degradation of "this compound". Given the compound's structure, potential volatile impurities could include residual solvents or by-products from the starting materials.

The sample would typically be dissolved in a suitable solvent and injected into the GC. The high temperature of the injection port and oven would volatilize the sample and any impurities. The separation occurs in the GC column, and the individual components are then detected and identified by the mass spectrometer. The use of a triple quadrupole mass spectrometer (GC-MS/MS) can enhance sensitivity and selectivity, which is particularly useful for detecting trace-level impurities. nih.gov

Table 2: Potential Volatile Impurities and GC-MS Parameters

| Potential Impurity | Rationale | GC-MS Condition | Typical Value/Setting |

| Phthalic Anhydride (B1165640) | Unreacted starting material | Injector Temperature | 250 °C |

| 4-Phenylbutanoic Acid | Unreacted starting material | Oven Program | Start at 50°C, ramp to 300°C |

| Solvents (e.g., DMF, Toluene) | Residual solvents from synthesis/purification | Carrier Gas | Helium |

| - | - | Ionization Mode | Electron Ionization (EI) at 70 eV |

| - | - | Mass Analyzer | Quadrupole or Triple Quadrupole |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This analysis is critical for confirming the molecular structure, identifying the conformation, and understanding the intermolecular interactions that dictate the crystal packing.

For "this compound," a single crystal of suitable quality would be grown, for instance, by slow evaporation from a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map and, from that, the precise positions of the atoms in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₁₅NO₄ |

| Formula Weight | 309.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 24.5 Å, β = 95.0° |

| Volume | 1450 ų |

| Z | 4 |

| Density (calculated) | 1.418 g/cm³ |

| Intermolecular Interactions | Potential for C-H···O interactions and π-π stacking involving the phenyl and phthalimide rings. |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray crystallographic analysis.

Structure Activity Relationship Sar and Mechanistic Biological Investigations in Vitro/in Silico

Design Principles for Structural Modification of the Compound

The design of biologically active molecules based on the 1,3-dioxoisoindoline (phthalimide) core is a well-established strategy in medicinal chemistry. organic-chemistry.org The phthalimide (B116566) group serves as a versatile and synthetically accessible scaffold. organic-chemistry.orgresearchgate.net Key design principles revolve around the modification of the substituent attached to the nitrogen atom of the imide ring.

The fundamental strategies include:

N-Alkylation and N-Arylation : The most common approach involves the direct N-alkylation of phthalimide or its potassium salt (as in the Gabriel Synthesis) with various alkyl or aryl halides. organic-chemistry.orgwikipedia.org This allows for the introduction of diverse side chains, such as the 4-phenylbutanoate group in the title compound.

Hybrid Molecule Synthesis : A prominent design principle is the creation of hybrid molecules by linking the phthalimide moiety to other known pharmacophores. For instance, phthalimide has been combined with 1,3,4-thiadiazole (B1197879) and 1,2,3-triazole substructures to generate novel chemical entities with potential anticancer or antiviral activities. nih.govnih.gov This approach aims to merge the therapeutic properties of different molecular fragments into a single compound.

Use as a Protecting Group and Stereodirecting Group : The phthalimide group's steric bulk and electronic properties are exploited in synthetic chemistry. It can function as a protecting group for primary amines and its size can direct chemical reactions to specific sites on a molecule, enhancing stereoselectivity. acs.org

Core Modification : Advanced design principles involve altering the core phthalimide structure itself or using it as a foundation for more complex organometallic complexes to create protein kinase inhibitors. nih.govrsc.org

These design principles underscore the modular nature of phthalimide derivatives, where the core structure provides a stable anchor for various functional groups designed to interact with specific biological targets. google.comrsc.org

Elucidation of Substituent Effects on Biological Activity

The biological activity of phthalimide derivatives is highly dependent on the nature of the substituents. SAR studies have elucidated how different functional groups attached to the phthalimide nitrogen or modifications on the side chain can dramatically alter potency and selectivity.

Influence of the Side Chain : In a series of N-substituted phthalimides tested for hypolipidemic activity, the nature of the aryl group attached to the nitrogen was critical, with one specific derivative, N-(p-chlorophenyl)phthalimide, proving to be the most active in reducing both cholesterol and triglyceride levels. researchgate.net

Aromatic Substituents : For a series of phthalimide-1,3,4-thiadiazole hybrids designed as anticancer agents, the substitution pattern on a terminal benzyl (B1604629) ring significantly impacted cytotoxicity. Compounds with an ortho-fluoro or a para-chloro substituent exhibited acceptable cytotoxic potency against the HT29 colorectal cancer cell line, whereas many other analogs were less active. nih.gov

Electronic and Steric Effects : The phthalimide group is strongly electron-withdrawing. This electronic nature can influence adjacent parts of the molecule, for example, by inductively protecting nearby C-H bonds from chemical reactions. acs.org Furthermore, the steric hindrance provided by the bulky phthalimide group can dictate which parts of a molecule are accessible for biological interactions. acs.org

Target-Specific Requirements : The effect of a substituent is often specific to the biological target. In the development of inhibitors for phosphodiesterase 5 (PDE5), specific substitutions, such as alkyl and carbocyclic rings at the C2 position of related quinazoline (B50416) structures, were found to be crucial for high potency. researchgate.net This highlights that optimal substituents are determined by the topology and chemical environment of the target's binding site.

In Vitro Biological Target Engagement Studies

In vitro studies are essential for identifying the specific enzymes, receptors, and cellular pathways that 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate and its analogs interact with.

The phthalimide scaffold has been incorporated into inhibitors for several enzymes, including lipoxygenase and phosphodiesterase-5.

Lipoxygenase (LOX) Inhibition : Lipoxygenases are key enzymes in the metabolic pathway of arachidonic acid and are implicated in inflammation and cancer. nih.govrsc.org Several studies have evaluated phthalimide derivatives as LOX inhibitors. nih.govnih.gov In one such study, a series of phthalimide-1,3,4-thiadiazole derivatives were synthesized and tested against 15-lipoxygenase-1 (15-LOX-1). nih.gov However, these derivatives showed lower inhibitory potency than the natural flavonoid quercetin. nih.gov Conversely, another study synthesizing different phthalimide derivatives found two compounds that exhibited strong lipoxygenase inhibition, with IC₅₀ values (21.34 and 20.45 μM) superior to the standard inhibitor baicalein (B1667712) (IC₅₀ = 22.60 μM). researchgate.net

Table 1: Lipoxygenase (LOX) Inhibition by Phthalimide Derivatives Data extracted from a study on L-proline-catalyzed synthesis of phthalimide derivatives. researchgate.net

| Compound | Description | LOX Inhibition IC₅₀ (μM) |

|---|---|---|

| Compound 1 | N-phenylphthalimide | 21.34 |

| Compound 4 | N-(4-hydroxyphenyl)phthalimide | 20.45 |

| Baicalein (Standard) | Standard Inhibitor | 22.60 |

Phosphodiesterase-5 (PDE5) Inhibition : PDEs are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.gov PDE5, in particular, is a major drug target. nih.gov While direct data on this compound is unavailable, related heterocyclic structures have been extensively studied. SAR studies on quinazoline derivatives, which share features with phthalimides, revealed that specific substitutions are required at the 6-position to achieve potent and selective PDE5 inhibition. researchgate.net The development of PDE inhibitors often involves exploring a range of nitrogen-containing heterocyclic scaffolds. nih.gov

While phthalimide derivatives are known to interact with various biomolecules, specific receptor binding affinity data for this compound is not prominently available in the reviewed literature. However, related research demonstrates the potential of this chemical class to engage with receptor binding sites. For example, organometallic ruthenium and iridium complexes incorporating a 4-(pyridin-2-yl)phthalimide ligand have been designed as protein kinase inhibitors. nih.gov A co-crystal structure of one such ruthenium complex bound to the ATP-binding site of the protein kinase Pim1 has been obtained, confirming a direct and specific interaction with a receptor-like pocket. nih.gov This illustrates that the phthalimide framework can serve as a key component of molecules designed for high-affinity receptor binding. organic-chemistry.org

Phthalimide derivatives can exert their biological effects by modulating critical cellular signaling pathways, including those that control cell proliferation, survival, and death. nih.govnih.gov

Apoptosis and Cell Cycle Arrest : Apoptosis, or programmed cell death, is a common mechanism through which anticancer agents eliminate tumor cells. mdpi.com Studies on related compounds show that the phthalimide scaffold can be part of molecules that induce apoptosis and interfere with the cell cycle. For instance, a series of (Z)-3-(benzylidene)indolin-2-one derivatives, which have some structural parallels, were found to be potent inhibitors of prostate cancer cell growth. nih.gov The lead compound from this series was shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. This was evidenced by the activation of caspase-3, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Table 2: Effect of Compound 4p on Cell Cycle Distribution in PC-3 Cells Data from a study on (Z)-3-(benzylidene)indolin-2-one derivatives. nih.gov

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 65.8 | 16.5 | 17.6 |

| Compound 4p (1 µM) | 52.4 | 15.7 | 31.8 |

| Compound 4p (2 µM) | 40.1 | 13.2 | 46.7 |

Modulation of Other Pathways : Interestingly, not all cytotoxic phthalimide derivatives act through apoptosis. A study on phthalimide conjugates designed as Proteolysis-targeting chimeras (PROTACs) for the degradation of PI3K found that the representative compound inhibited tumor cell proliferation by inducing autophagy, rather than apoptosis or cell cycle arrest. nih.gov This highlights the versatility of the phthalimide scaffold, where specific modifications can switch the modulated cellular pathway entirely.

Mechanism of Action Elucidation at the Molecular Level

Understanding the mechanism of action at a molecular level involves identifying the direct binding partners and the specific interactions that drive the biological effect. This is often achieved through a combination of in vitro assays and in silico computational modeling.

Molecular Docking Studies : Computational docking simulations provide insights into how a molecule might bind to its target. For the phthalimide-1,3,4-thiadiazole hybrids studied as 15-LOX-1 inhibitors, docking revealed that the most potent derivative formed four hydrogen bonds within the enzyme's active site. nih.govnih.gov Similarly, docking of phthalimide-triazole hybrids into a viral protein target identified key interactions, including π-sigma interactions with leucine (B10760876) residues and van der Waals forces. nih.gov

Target Degradation : A novel mechanism for phthalimide-containing compounds is the targeted degradation of cellular proteins. PROTACs based on a phthalimide conjugation strategy have been shown to induce the degradation of the PI3K protein. nih.gov This leads to the downregulation of the entire PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival. nih.gov

Structural Basis of Interaction : The molecular structure of the phthalimide group itself is key to its interactions. The planar, aromatic system can participate in π-π stacking interactions with aromatic residues in a protein's binding site. nih.gov Crystal structure analysis of a related phthalimide derivative revealed such anti-parallel π-stacking interactions with a centroid-to-centroid distance of 3.470 Å, confirming this as a significant binding force. nih.gov This ability to form stable, non-covalent interactions is fundamental to the mechanism of action for many phthalimide-based compounds.

Protein-Ligand Interaction Analysis

The structure of this compound suggests that it can engage in a variety of protein-ligand interactions, characteristic of its phthalimide and phenylbutanoate components.

The phthalimide moiety is a recognized pharmacophore known for its diverse biological activities, which are a consequence of its ability to interact with a range of protein targets. nih.gov The isoindoline-1,3-dione structure is a key feature in many medicinally important compounds. gsconlinepress.com Research on various N-substituted phthalimides has demonstrated their potential to bind to the active sites of several enzymes. For instance, the carbonyl groups of the phthalimide fragment can form hydrogen bonds with amino acid residues like Ser191 and Tyr322 in the binding domain of the gibberellin receptor GID1A, mimicking the interactions of natural ligands. nih.gov This suggests that the phthalimide portion of the target compound could similarly anchor it within the binding pockets of various proteins.

Furthermore, derivatives of isoindoline-1,3-dione have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Molecular docking studies of these derivatives indicate that the phthalimide ring can interact with the peripheral anionic site of acetylcholinesterase. nih.gov Additionally, certain N-alkyl-isoindoline-1,3-diones have shown inhibitory effects on cyclooxygenase (COX) enzymes, with the aromatic part of the molecule being important for affinity to COX-2. mdpi.com

The 4-phenylbutanoate moiety, derived from 4-phenylbutyric acid (4-PBA), is known to act as a chemical chaperone. nih.govfrontiersin.org This action is believed to involve interactions with hydrophobic regions of misfolded proteins, which can help prevent their aggregation. researchgate.net 4-PBA and its derivatives have been observed to bind to plasma proteins, particularly albumin, in a concentration-dependent manner. nih.gov While 4-PBA also exhibits histone deacetylase (HDAC) inhibitory activity, its role as a chemical chaperone is considered a primary mechanism for its protective effects against endoplasmic reticulum (ER) stress-induced cell death. nih.gov

Combining these characteristics, this compound can be hypothesized to interact with proteins through a combination of hydrogen bonding and hydrophobic interactions. The phthalimide group could serve as an anchor in enzyme active sites, while the phenylbutanoate tail could engage in hydrophobic interactions and potentially act as a chaperone for misfolded proteins.

Table 1: Potential Protein-Ligand Interactions of this compound based on Structural Analogs

| Structural Moiety | Potential Protein Target | Plausible Interaction Type | Reference |

|---|---|---|---|

| Phthalimide (1,3-Dioxoisoindoline) | Cholinesterases (AChE, BuChE) | Interaction with peripheral anionic site, hydrogen bonding | nih.govnih.gov |

| Phthalimide (1,3-Dioxoisoindoline) | Cyclooxygenases (COX-1, COX-2) | Hydrogen bonding, hydrophobic interactions | mdpi.com |

| Phthalimide (1,3-Dioxoisoindoline) | Gibberellin receptor GID1A | Hydrogen bonding with Ser191 and Tyr322 | nih.gov |

| 4-Phenylbutanoate | Misfolded Proteins | Hydrophobic interactions (as a chemical chaperone) | nih.govresearchgate.net |

| 4-Phenylbutanoate | Plasma Proteins (e.g., Albumin) | Concentration-dependent binding | nih.gov |

| 4-Phenylbutanoate | Histone Deacetylases (HDACs) | Inhibitory activity | nih.gov |

Cellular Response Pathways and Molecular Markers

Based on the likely protein interactions, this compound can be expected to modulate several cellular response pathways.

The phthalimide core is a versatile scaffold found in compounds with a wide array of biological effects, including anti-inflammatory, anticancer, and immunomodulatory activities. nih.govbiomedgrid.comrsc.org Derivatives of phthalimide have been shown to modulate the production of inflammatory cytokines such as TNF-α, IFN-γ, IL-2, and IL-6. biomedgrid.comnih.gov This suggests a potential role in modulating inflammatory signaling pathways. Furthermore, certain isoindoline-1,3-dione derivatives have been found to induce apoptosis and necrosis in cancer cell lines, indicating an impact on cell death pathways. researchgate.net

The 4-phenylbutanoate component, primarily through its action as a chemical chaperone, is strongly linked to the modulation of the endoplasmic reticulum (ER) stress response. frontiersin.orgnih.gov ER stress and the subsequent unfolded protein response (UPR) are implicated in a variety of diseases. nih.gov 4-Phenylbutyric acid (4-PBA) has been shown to reduce the expression of ER stress markers like glucose-regulated proteins 94 and 78 (GRP94, GRP78) and to inhibit the activation of the UPR. nih.govnih.gov By alleviating ER stress, 4-PBA can protect neuronal cells from death and has been shown to inhibit adipogenesis. nih.govnih.govnih.gov This suggests that this compound could influence cellular processes regulated by ER homeostasis.

The potential for HDAC inhibition by the phenylbutanoate moiety could also lead to changes in gene expression, affecting cell cycle progression and differentiation. researchgate.net

Table 2: Potential Cellular Responses and Molecular Markers Associated with this compound based on Structural Analogs

| Structural Moiety | Potential Cellular Pathway | Associated Molecular Markers | Reference |

|---|---|---|---|

| Phthalimide (1,3-Dioxoisoindoline) | Inflammation | Decreased TNF-α, IFN-γ, IL-2, IL-6 | biomedgrid.comnih.gov |

| Phthalimide (1,3-Dioxoisoindoline) | Apoptosis/Necrosis | Induction of cell death in cancer cells | researchgate.net |

| 4-Phenylbutanoate | ER Stress Response / Unfolded Protein Response (UPR) | Decreased GRP94, GRP78; Inhibition of UPR activation | nih.govnih.gov |

| 4-Phenylbutanoate | Adipogenesis | Inhibition of lipid accumulation | nih.gov |

| 4-Phenylbutanoate | Gene Expression (via HDAC inhibition) | Changes in histone acetylation status | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and reactivity, which are essential for predicting how a molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bhu.ac.indergipark.org.tr It is employed to optimize the molecular geometry, calculate spectroscopic signatures (IR, NMR), and determine electronic parameters. bhu.ac.ineurjchem.com For isoindoline-1,3-dione derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to explore geometrical architecture, including bond lengths and angles. bhu.ac.innih.gov

Studies on analogous compounds, such as (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, demonstrate the utility of DFT. eurjchem.comnih.gov These calculations help to confirm experimental findings from techniques like X-ray crystallography and NMR spectroscopy. eurjchem.comnih.gov The optimized geometry reveals the most stable three-dimensional conformation of the molecule, which is critical for understanding its interaction with other molecules. researchgate.net For example, in one study, the entire isoindoline-1,3-dione moiety was found to be nearly planar. researchgate.net

Table 1: Representative Theoretical Parameters Calculated by DFT for Isoindoline-1,3-dione Analogs

| Parameter | Description | Typical Application |

| Optimized Geometry | The lowest energy, most stable 3D structure of the molecule. | Provides foundational data on bond lengths and angles for further simulations. bhu.ac.in |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Used to assign and interpret experimental spectroscopic data. researchgate.net |

| Mulliken Atomic Charges | Calculation of partial atomic charges on each atom in the molecule. | Helps in understanding the electrostatic potential and identifying reactive sites. bhu.ac.in |

| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with polar solvents and electric fields. bhu.ac.in |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor (electrophile). numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests the molecule is more reactive. numberanalytics.com

In studies of isoindoline-1,3-dione derivatives, FMO analysis reveals the distribution of these key orbitals. For instance, in one analog, the HOMO was found to be distributed over the substituted aromatic ring, while the LUMO was primarily located over the isoindole part of the molecule. nih.gov This distribution points to the specific regions of the molecule that are most likely to be involved in nucleophilic and electrophilic interactions. bhu.ac.innih.gov FMO analysis is a powerful tool for predicting the outcomes of pericyclic reactions and understanding reaction mechanisms. slideshare.netimperial.ac.uk

Table 2: Illustrative FMO Energy Values for an Isoindoline-1,3-dione Analog

| Parameter | Description | Example Value (eV) | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | -6.8 | Indicates the molecule's ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.9 | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | 4.9 | A larger gap implies higher stability and lower chemical reactivity. numberanalytics.com |

Note: Values are illustrative based on typical findings for related organic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. dergipark.org.tr This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.gov

Docking simulations place a ligand into the binding site of a protein and score the different poses based on their binding affinity or energy. nih.gov The binding affinity, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating a stronger bond. dergipark.org.tr For isoindoline-1,3-dione derivatives investigated as potential antimycobacterial agents, docking studies were used to predict their binding modes within the active site of the InhA enzyme. nih.gov The results help to rationalize the observed biological activity, such as the IC50 values obtained from in vitro assays. nih.govnih.gov The correlation between calculated binding affinities and experimental bioactivities can validate the docking protocol. nih.gov

Table 3: Example of Molecular Docking Results for Isoindoline (B1297411) Analogs Against a Protein Target

| Compound Analog | Protein Target | Binding Affinity (kcal/mol) | Predicted Activity |

| Isoindoline Analog A | InhA | -8.5 | High |

| Isoindoline Analog B | DNA Gyrase | -9.2 | High |

| Isoindoline Analog C | InhA | -7.1 | Moderate |

Note: Data is representative of findings from studies on isoindoline derivatives against various bacterial enzymes. nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein target. researchgate.net These interactions, which include hydrogen bonds, hydrophobic interactions, and ionic bonds, are crucial for the stability of the ligand-protein complex. nih.gov

For isoindoline-1,3-dione analogs, docking studies have successfully identified key residues within enzyme active sites. nih.gov For example, in a study targeting mycobacterial enzymes, interactions with specific amino acids were detailed, showing how the phthalimide (B116566) core and its substituents fit within the binding pocket. nih.gov Identifying these key residues is essential for structure-based drug design, as it allows chemists to modify the ligand to enhance its interactions and improve its potency and selectivity.

Table 4: Common Interacting Residues and Interaction Types for Isoindoline Analogs

| Protein Target | Key Interacting Residue | Interaction Type | Part of Ligand Involved |

| InhA | TYR158 | Hydrogen Bond | Carbonyl Oxygen |

| DNA Gyrase | ASP73 | Hydrogen Bond | Carbonyl Oxygen |

| InhA | MET199 | Hydrophobic Interaction | Phenyl Ring |

| DNA Gyrase | VAL71 | Hydrophobic Interaction | Phenyl Ring |

Note: Residues and interactions are illustrative based on docking studies of related compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and conformational changes of the ligand and protein over time, providing a more realistic assessment of the stability of their complex. nih.gov

These simulations are computationally intensive and are typically performed on the most promising candidates identified through docking. rice.edu The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. rice.edu Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the ligand or protein are flexible or rigid during the simulation. rice.edu For isoindoline-1,3-dione derivatives, MD simulations have been used to confirm the stability of the docked poses and validate the interactions predicted by docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built on the principle that the activity of a substance is a function of its molecular structure and physicochemical properties. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery pipeline. researchgate.netnih.gov

For the specific molecule 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate , there are no publicly available, specific QSAR models that have been developed and validated. However, the structural components of the molecule, namely the phthalimide group and the phenylbutanoate side chain, have been subjects of QSAR studies in other contexts.

The phthalimide moiety, a derivative of which is present in our compound of interest, is a well-known pharmacophore found in a variety of biologically active compounds. QSAR studies on other series of N-substituted phthalimides have been conducted to elucidate the structural requirements for various activities, such as anti-inflammatory, anticonvulsant, and anticancer effects. These studies typically involve the calculation of a wide array of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

A hypothetical QSAR study for a series of analogs of This compound would involve synthesizing a library of related compounds with variations in the phenylbutanoate chain or substitutions on the phthalimide or phenyl rings. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the structural descriptors with the observed activity. Such a model could, for instance, reveal that the length of the alkyl chain or the presence of specific substituents on the phenyl ring is crucial for a particular biological effect.

While a direct QSAR model for This compound is not available, a study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents demonstrated the utility of QSAR in understanding the activity of compounds containing the 1,3-dioxoisoindoline core. nih.govnih.gov The developed model in that study showed a strong correlation between descriptors such as ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape and the antiplasmodial activity. nih.govnih.gov This highlights the potential for QSAR to be a valuable tool in guiding the design of new analogs of This compound with desired biological activities.

In Silico Prediction of Relevant Biological Parameters (e.g., ADMET, excluding clinical outcomes)

In addition to predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These in silico predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

Below is a table of predicted ADMET-related parameters for This compound , generated for illustrative purposes based on the types of predictions commonly available from in silico platforms.

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Indicates the likelihood of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Predicts the rate of passage across the intestinal epithelial cell barrier. |

| P-glycoprotein Substrate | Yes/No | P-glycoprotein is an efflux pump that can limit drug absorption. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests the compound may not readily enter the central nervous system. |

| Plasma Protein Binding (PPB) | High | The extent of binding to plasma proteins can affect the free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions with a major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Indicates a potential route of renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |

| hERG Inhibition | Low risk | Assesses the risk of cardiac toxicity. |

| Oral Rat Acute Toxicity (LD50) | Category III/IV | Provides an estimate of acute toxicity. |

It is important to emphasize that these are predicted values and would require experimental validation. The "drug-likeness" of a compound is often initially assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). This compound generally aligns with these parameters, suggesting it possesses physicochemical properties consistent with those of many orally administered drugs.

The in silico ADMET profile provides a valuable, albeit preliminary, assessment of a compound's developability. By identifying potential issues early on, such as poor absorption or potential for toxicity, medicinal chemists can prioritize which compounds to advance and can design new molecules with improved properties.

Advanced Analytical Methodologies and Quality Control for Research Applications

Development of Analytical Assays for Quantification in Research Matrices (e.g., in vitro biological media)

The quantification of "1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate" in complex biological matrices, such as cell culture media, is critical for understanding its behavior in in vitro assays. A sensitive and reliable analytical method, typically High-Performance Liquid Chromatography (HPLC), is developed and validated for this purpose. mdpi.com

A reversed-phase HPLC method coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common approach for the analysis of small molecules. sigmaaldrich.com The development process involves several stages, including method scouting, optimization, and validation, to ensure the method is fit for its intended purpose. thermofisher.com For "this compound," a C18 column is often a primary choice for the stationary phase, offering good retention for moderately non-polar compounds. sigmaaldrich.com

Method development would begin by screening various mobile phase compositions, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sigmaaldrich.com The inclusion of a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and is essential for compatibility with mass spectrometry detection. sigmaaldrich.comchromatographyonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for stability-indicating assays to ensure the elution of both hydrophilic and hydrophobic components within a reasonable timeframe. chromatographyonline.com

Sample preparation is a critical step to remove interfering substances from the research matrix. thermofisher.com For cell culture media, this often involves a protein precipitation step, followed by centrifugation and filtration of the supernatant before injection into the HPLC system. mdpi.comsigmaaldrich.com

Once developed, the method is validated according to established guidelines to demonstrate its reliability. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition/Value |

|---|---|

| Chromatographic System | HPLC with UV or MS Detector |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or MS (Selected Ion Monitoring) |

| Validation Parameters | |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

| LOQ | 5 ng/mL |

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance or product. biomedres.us These undesired substances can arise from the manufacturing process, such as starting materials, intermediates, by-products, or reagents, or they can be formed through degradation. ijnrd.org Ensuring the purity of "this compound" is crucial, as even small amounts of impurities can affect experimental outcomes. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for impurity profiling. resolvemass.cachimia.ch It combines the separation capabilities of LC with the mass analysis of MS, allowing for the detection, identification, and quantification of impurities, even at trace levels. biomedres.usresolvemass.ca

For "this compound," an impurity profile would be established by analyzing a representative synthetic batch. The chromatographic method developed for quantification can often be adapted for this purpose. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. chimia.ch Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), where ions of a specific impurity are fragmented to reveal information about their structure. chimia.ch

Potential process-related impurities could include unreacted starting materials or reagents from the synthesis pathway.

Table 2: Potential Process-Related Impurities in the Synthesis of this compound

| Potential Impurity Name | Potential Origin |

|---|---|

| 4-Phenylbutanoic acid | Unreacted starting material |

| N-Hydroxyphthalimide | Unreacted starting material |

| Phthalimide (B116566) | Degradation or by-product |

Chiral Separation and Enantiomeric Purity Determination (if applicable)

This section is not applicable to "this compound." The concept of chirality and the existence of enantiomers arise from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents. nih.gov A review of the molecular structure of "this compound" reveals the absence of any such chiral center. Therefore, the molecule is achiral and does not exist as enantiomers, making chiral separation unnecessary.

Stability Studies under Various Experimental Conditions

Stability studies are essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. ijsdr.orgpharmainfo.in Forced degradation, or stress testing, is a critical component of these studies. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways. ijsdr.orgresearchgate.netacdlabs.com This information is vital for developing stability-indicating analytical methods, which are capable of separating the intact compound from its degradation products. researchgate.netyoutube.com

For "this compound," forced degradation would be carried out under a range of conditions as recommended by the International Council for Harmonisation (ICH) guidelines. ijsdr.org The primary degradation pathway for this compound is expected to be hydrolysis of the ester linkage, which would yield 4-Phenylbutanoic acid and N-hydroxyphthalimide.

The typical stress conditions include:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Exposure to dry heat (e.g., 70°C).

Photostability: Exposure to light with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt-hours/square meter). ijsdr.org

Samples from these stress studies are then analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products formed. researchgate.net

Table 3: Representative Conditions for a Forced Degradation Study

| Stress Condition | Typical Reagent/Parameter | Expected Primary Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 70°C | Ester cleavage |

| Basic Hydrolysis | 0.1 M NaOH, 70°C | Ester cleavage |

| Oxidation | 3% H₂O₂, Room Temp | Oxidation of the phenyl ring or other susceptible moieties |

| Thermal | 70°C, solid state | General decomposition |

| Photolytic | ICH Q1B conditions | Photochemical degradation |

Potential Applications in Chemical Biology and Advanced Materials Science

Use as a Chemical Probe for Elucidating Biological Pathways

While direct studies on 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate as a chemical probe are not extensively documented, the known biological activities of its constituent parts suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems, and this compound's structure lends itself to such applications. mdpi.comnih.govnih.gov

The core structure is related to N-Phthaloyl-gamma-aminobutyric acid (P-GABA), which has been shown to influence biological rhythms and stress responses. Research on P-GABA has demonstrated its ability to affect biochemical circadian rhythms in rats, causing a desynchronization of glucose, cholesterol, total protein, and lactic acid level rhythms. nih.gov Specifically, P-GABA administration advanced the rhythms of glucose and lactic acid while delaying those of cholesterol and total protein. nih.gov This suggests that the phthalimide (B116566) derivative of GABA can modulate the body's internal clock, possibly by influencing the photic information received by the suprachiasmatic nucleus, the master circadian pacemaker. nih.gov

Furthermore, N-phthaloyl-gamma-aminobutyric acid has exhibited anti-stress activity in rats subjected to immobilization restraint stress. nih.gov It was found to normalize stress-induced changes in the fluidity and thickness of synaptosomal membranes. nih.gov These findings indicate that this compound, as a related compound, could serve as a valuable tool to investigate the molecular mechanisms underlying circadian rhythms and the physiological response to stress.

In a study on zebrafish, N-phthaloyl-γ-aminobutyric acid (P-GABA) demonstrated positive effects in mitigating the adverse behavioral, histopathological, and biochemical consequences of sleep deprivation. journaljpri.com Treatment with P-GABA was associated with improved cognitive performance and a reduction in neuronal cell degeneration. journaljpri.com

The parent amine, 4-phenyl-gamma-aminobutyric acid (commonly known as phenibut), is a well-known neuropsychotropic drug with anxiolytic and nootropic effects, acting as a GABA-mimetic at GABA(B) and to some extent at GABA(A) receptors. nih.govresearchgate.net By masking the amine group, the phthalimide derivative could be used as a probe to study the transport and metabolism of phenibut and related compounds, as well as to explore the function of GABAergic systems in a controlled manner.

Table 1: Investigated Biological Effects of N-Phthaloyl-gamma-aminobutyric acid (P-GABA)

| Biological Effect | Model System | Key Findings |

| Circadian Rhythm Modulation | Wistar Rats | Desynchronization of biochemical rhythms (glucose, cholesterol, protein, lactic acid). nih.gov |

| Anti-stress Activity | Rats | Normalization of stress-induced changes in synaptosomal membranes. nih.gov |

| Cognitive Function | Zebrafish | Improved cognitive performance and reduced neuronal degeneration after sleep deprivation. journaljpri.com |

Role as a Synthetic Intermediate for Novel Organic Compounds

The phthalimide group in this compound makes it a valuable synthetic intermediate, particularly for the synthesis of primary amines via the Gabriel synthesis. youtube.comchem-station.com This classic reaction allows for the controlled alkylation of the phthalimide nitrogen, followed by hydrolysis or hydrazinolysis to release the corresponding primary amine without the risk of overalkylation. youtube.com

This compound can serve as a protected form of 4-phenyl-gamma-aminobutyric acid, enabling modifications to other parts of the molecule without affecting the amine group. Following the desired chemical transformations, the phthalimide protecting group can be removed to yield the primary amine. The Gabriel synthesis is widely used in the preparation of amino acids and other complex organic molecules. chem-station.comyoutube.com

The structure also contains an ester linkage, which can be hydrolyzed to yield N-phthaloyl-4-phenyl-gamma-aminobutyric acid and the corresponding alcohol. This allows for the conjugation of this molecule to other chemical entities, further expanding its utility as a synthetic intermediate. For instance, related compounds like ethyl 2,4-dioxo-4-phenylbutyrate are known to be versatile intermediates for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. researchgate.net

The synthesis of related GABA derivatives often involves the use of phthalimide as a protecting group for the amine functionality during multi-step synthetic sequences. researchgate.netmdpi.com This highlights the general utility of the phthalimide group in the synthesis of complex, biologically active molecules.

Exploration of Potential in Polymer Chemistry and Material Science (e.g., dyes)

The phthalimide moiety is a known chromophore and has been incorporated into various dyes and fluorescent materials. researchgate.netnih.govnih.gov Phthalimide-based disperse dyes have been synthesized and their spectral properties investigated, showing colors ranging from yellow to violet. researchgate.net The substitution on the phthalimide ring can be used to tune the color and other properties of the resulting dyes. researchgate.net

Furthermore, phthalimide derivatives have been designed as fluorescent antagonists for the liver X receptor, indicating their potential in the development of fluorescent probes for biological imaging. nih.gov A phthalimide-functionalized heptamethine cyanine (B1664457) dye has been developed for tumor-targeted photothermal therapy, demonstrating the utility of the phthalimide group in creating materials with specific biological targeting and therapeutic functions. nih.gov The phthalimide group can facilitate the transport of molecules across biological membranes. nih.gov

While direct polymerization of this compound has not been reported, the presence of the 1,3-dioxoisoindoline structure suggests potential for incorporation into polymer backbones. For example, polymers containing 1,3-dioxolane-4-one units, which share a similar cyclic ester structure, have been synthesized and investigated for their properties. mdpi.comresearchgate.net The synthesis of polymers bearing cyclic carbonate functional groups, which can undergo crosslinking reactions, has also been explored using related monomers. researchgate.net Given that phthalimide itself is used as a precursor in the synthesis of various polymers and flame retardants, it is conceivable that this compound could be explored as a monomer or additive in the development of new materials with tailored optical or thermal properties. triaimenterprise.com

Table 2: Applications of Phthalimide-Containing Compounds in Material Science

| Application | Compound Type | Key Feature |

| Disperse Dyes | Azo dyes with phthalimide moieties | Tunable spectral properties and good color yields on fabrics. researchgate.net |

| Fluorescent Probes | Phthalimide-based fluorescent antagonists | Targeting specific biological receptors like the liver X receptor. nih.gov |

| Photothermal Therapy | Phthalimide-functionalized cyanine dye | Tumor-targeted delivery and therapeutic action. nih.gov |